molecular formula C17H16BrNO B1292409 4-Azetidinomethyl-4'-bromobenzophenone CAS No. 898756-43-9

4-Azetidinomethyl-4'-bromobenzophenone

Cat. No.: B1292409
CAS No.: 898756-43-9
M. Wt: 330.2 g/mol
InChI Key: XJINXCZGPAMISD-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-bromobenzophenone is a substituted benzophenone derivative characterized by a bromine atom at the para position of one phenyl ring and an azetidinomethyl group (a four-membered nitrogen-containing ring) at the para position of the other phenyl ring.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINXCZGPAMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642798
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-43-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-bromobenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Azetidinomethyl-4’-bromobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-bromobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

4-Azetidinomethyl-4’-bromobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-bromobenzophenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound is believed to:

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C₁₇H₁₆BrNO (based on 3-Azetidinomethyl-4'-bromobenzophenone ).
  • Molecular Weight : ~330.22 g/mol .
  • Physical State: Solid at room temperature (common for benzophenone derivatives).
  • Density: Estimated ~1.407 g/cm³ (similar to 3-azetidinomethyl analog) .
  • Boiling Point : ~430°C (predicted for related structures) .
  • Acidity (pKa) : ~8.10, indicating weak basicity due to the azetidine moiety .

Comparison with Similar Compounds

The following table compares 4-Azetidinomethyl-4'-bromobenzophenone with structurally related benzophenone derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Applications Key Properties
This compound (Target) C₁₇H₁₆BrNO ~330.22 Bromophenyl, azetidinomethyl Pharmaceutical intermediates, ligand synthesis Weak base (pKa ~8.1), high thermal stability
2-Amino-4'-bromobenzophenone C₁₃H₁₀BrNO 276.13 Bromophenyl, aminophenyl Precursor for Pronak, fluorescent probes, dyes Yellow crystalline solid, soluble in alcohols/ethers
4-Bromobenzophenone C₁₃H₉BrO 261.12 Bromophenyl, unsubstituted phenyl Polymorphism studies, cross-coupling reactions Two polymorphs (monoclinic P2₁/c and triclinic P 1̄), Tm = 354–355 K
4'-Bromo-4-iodobenzophenone C₁₃H₈BrIO 387.01 Bromophenyl, iodophenyl Halogenated intermediate for Suzuki reactions High molecular weight, potential for dual halogen reactivity
2-Acetoxy-4'-bromobenzophenone C₁₅H₁₁BrO₃ 319.15 Bromophenyl, acetoxyphenyl Photochemical studies, polymer additives Ester functionality enhances solubility in polar solvents

Key Findings:

Halogen Position: Bromine at the para position (as in 4-bromobenzophenone) stabilizes intermediates in cross-coupling reactions, whereas iodine in 4'-bromo-4-iodobenzophenone allows sequential functionalization .

Thermal and Polymorphic Behavior: 4-Bromobenzophenone exhibits polymorphism, with the monoclinic form being more thermally stable (Tm = 355.2 K) than the triclinic polymorph (Tm = 354 K) . The azetidinomethyl analog’s melting point is predicted to be higher (~430°C) due to increased molecular rigidity .

Solubility and Applications: 2-Amino-4'-bromobenzophenone is soluble in alcohols and ethers, making it suitable for solution-phase synthesis . In contrast, the azetidinomethyl derivative’s solubility profile is likely influenced by its basic nitrogen, favoring polar aprotic solvents (e.g., DMF or DMSO). The acetoxy group in 2-acetoxy-4'-bromobenzophenone improves solubility in organic matrices, useful in polymer composites .

Safety and Handling: Brominated benzophenones generally require precautions due to skin/eye irritation risks (e.g., 4'-bromoacetophenone in ). The azetidinomethyl group may necessitate additional handling measures (e.g., pH control) to avoid decomposition .

Biological Activity

4-Azetidinomethyl-4'-bromobenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azetidine ring and a bromobenzophenone moiety, which contribute to its distinct chemical properties and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H16BrNOC_{17}H_{16}BrNO, with a molecular weight of approximately 330.2 g/mol. The structure includes an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromobenzophenone unit.

Physical Properties

PropertyValue
Molecular Weight330.2 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Targeting Specific Enzymes : It may inhibit kinases or proteases that are crucial for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : The compound can affect pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are integral to cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
  • Antimicrobial Activity :
    • In a separate investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research Applications

The unique properties of this compound make it valuable for various scientific research applications:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Biological Studies : Investigated for understanding cellular mechanisms related to cancer and microbial infections.
  • Material Science : Explored for developing new materials due to its chemical stability and reactivity.

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